
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that contains a benzothiazocine ring system with a chlorine atom and a thiophene ring as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the formation of the benzothiazocine ring followed by the introduction of the chlorine and thiophene substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothiazocine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorine and thiophene groups can be accomplished through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazocine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazocines.
Wissenschaftliche Forschungsanwendungen
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Wirkmechanismus
The mechanism of action of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities.
Benzothiazocine Derivatives: Other benzothiazocine compounds with different substituents can be compared.
Uniqueness
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to the specific combination of chlorine and thiophene substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76293-50-0 |
|---|---|
Molekularformel |
C14H12ClNS2 |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
8-chloro-5-thiophen-2-yl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H12ClNS2/c15-10-5-6-14-12(9-10)16-11(3-1-7-18-14)13-4-2-8-17-13/h2,4-6,8-9H,1,3,7H2 |
InChI-Schlüssel |
JWDDHWHCDUXPCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC2=C(C=CC(=C2)Cl)SC1)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



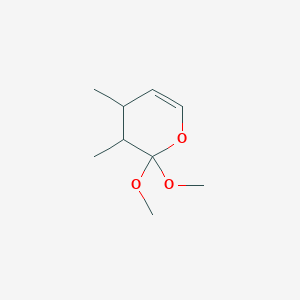


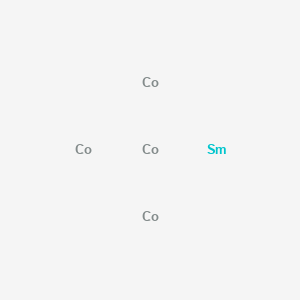
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)


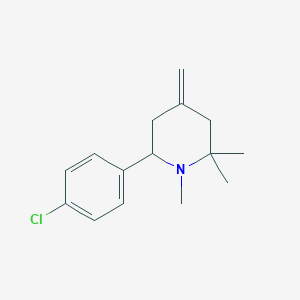


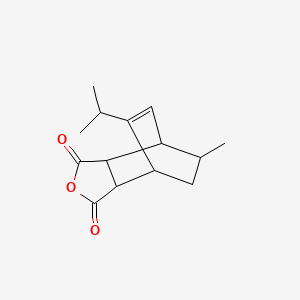
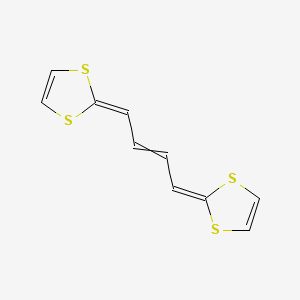
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
